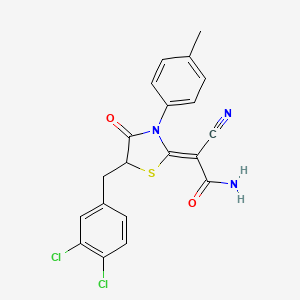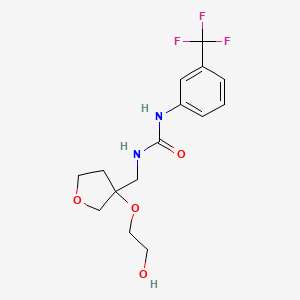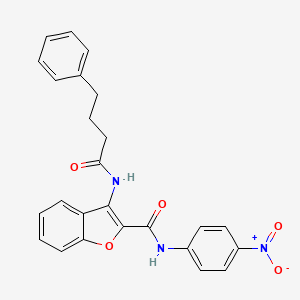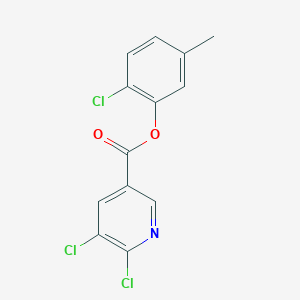![molecular formula C17H21N3O4 B2825669 2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340930-07-5](/img/structure/B2825669.png)
2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . The 2,5-dimethoxybenzyl group and the carboxylic acid group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .科学的研究の応用
In Vitro Studies and Enzyme Inhibition
The research has identified potent analogs of trimethoprim, such as 2,4-Diamino-5-[3',4'-dimethoxy-5'-(5-carboxy-1-pentynyl)]benzylpyrimidine, which exhibit exceptional selectivity and inhibitory potency against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Mycobacterium avium. These compounds, due to their high selectivity index, are considered promising leads for further optimization in the treatment of infections caused by these pathogens (Forsch, Queener, & Rosowsky, 2004).
Novel Oxidative Protection Groups
In synthetic chemistry, the development of new oxidative removable carboxy protecting groups has been explored. For instance, 2,6-Dimethoxybenzyl esters demonstrate efficient oxidation to carboxylic acids, highlighting the versatility of these groups in organic synthesis and potentially aiding in the development of new drugs or materials (Kim & Misco, 1985).
Antifolates and Antitumor Agents
The investigation into nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii has shown significant potential. These compounds not only exhibit potent inhibitory activity but also possess antitumor properties, indicating their dual utility in treating infections and cancer (Robson et al., 1997).
Heat Resistance Poly(amide-imide)s
A new dicarboxylic acid synthesized from 2,5-bis(4-aminobenzylidene)cyclopentanone has been used to create novel heat-resistant poly(amide-imide)s (PAIs). These materials exhibit excellent thermal stability and solubility, making them suitable for high-performance applications in various industries (Hajibeygi, Faghihi, & Shabanian, 2011).
Alzheimer's Disease Treatment
Exploratory research into 2-benzylpiperidin-N-benzylpyrimidin-4-amines has identified compounds with multi-targeted properties against Alzheimer's disease. These include potent inhibition of cholinesterase enzymes, β-secretase, and anti-Aβ aggregation, offering a multifaceted approach to Alzheimer's treatment (Mohamed et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-5-14-13(16(21)22)10-19-17(20-14)18-9-11-8-12(23-2)6-7-15(11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMMQFPLWESQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)

![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)



![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2825599.png)
![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)
![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)